molecular formula C5H10N2O2 B039547 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one CAS No. 118943-02-5

4-(Hydroxymethyl)-4-methylpyrazolidin-3-one

Cat. No. B039547
CAS RN: 118943-02-5
M. Wt: 130.15 g/mol
InChI Key: YGHDPGQEDMHVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-4-methylpyrazolidin-3-one, also known as Acetolactate synthase (ALS) inhibitor, is a chemical compound that is widely used in scientific research. ALS inhibitors are a class of herbicides that are used to control the growth of weeds in agricultural fields. ALS inhibitors work by inhibiting the activity of ALS, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one is to inhibit the activity of ALS, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibitors bind to the active site of ALS and prevent the enzyme from catalyzing the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates that disrupt the normal metabolism of the plant and eventually lead to its death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are the inhibition of the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates that disrupt the normal metabolism of the plant and eventually lead to its death. The biochemical and physiological effects of ALS inhibitors are specific to plants and do not affect animals or humans.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one in lab experiments are its high potency and specificity for ALS. This makes it an effective tool for studying the biosynthesis of branched-chain amino acids in plants. The limitations of using ALS inhibitors in lab experiments are their toxicity to plants and the potential for environmental contamination.

Future Directions

There are several future directions for the research on 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one. One direction is to study the mechanism of action of ALS inhibitors in more detail. This could lead to the development of new herbicides that are more effective and less toxic. Another direction is to study the biosynthesis of branched-chain amino acids in plants and to identify new targets for herbicides. Finally, there is a need to study the potential environmental impact of ALS inhibitors and to develop strategies for their safe use in agriculture.

Synthesis Methods

The synthesis of 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one can be achieved through the reaction of 4-methylpyrazole-3,5-dione with formaldehyde. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The product obtained is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

4-(Hydroxymethyl)-4-methylpyrazolidin-3-one is widely used in scientific research as an ALS inhibitor. ALS inhibitors are used to study the biosynthesis of branched-chain amino acids in plants. They are also used to study the mechanism of action of ALS inhibitors and to develop new herbicides that are more effective and less toxic.

properties

CAS RN

118943-02-5

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-(hydroxymethyl)-4-methylpyrazolidin-3-one

InChI

InChI=1S/C5H10N2O2/c1-5(3-8)2-6-7-4(5)9/h6,8H,2-3H2,1H3,(H,7,9)

InChI Key

YGHDPGQEDMHVLK-UHFFFAOYSA-N

SMILES

CC1(CNNC1=O)CO

Canonical SMILES

CC1(CNNC1=O)CO

synonyms

3-Pyrazolidinone,4-(hydroxymethyl)-4-methyl-(9CI)

Origin of Product

United States

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